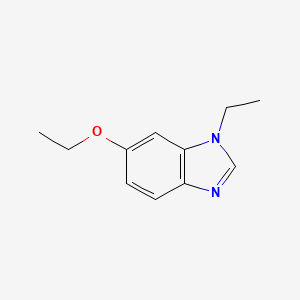

6-Ethoxy-1-ethylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

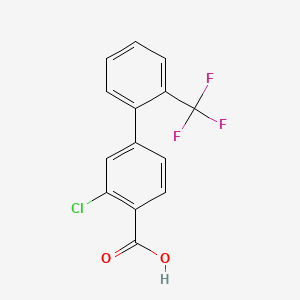

6-Ethoxy-1-ethylbenzimidazole is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a benzimidazole derivative .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-3-13-8-12-10-6-5-9 (14-4-2)7-11 (10)13/h5-8H,3-4H2,1-2H3 . The InChI key is JPBWAIFVLOIJSZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Antioxidant Activity Analysis

6-Ethoxy-1-ethylbenzimidazole, as a benzimidazole derivative, might be implicated in studies focusing on antioxidant activities due to its chemical structure similarity with other benzimidazoles. Benzimidazoles have been used to assess antioxidant capacities using various analytical methods. A review of these methods provides insights into the determination of antioxidant activity, highlighting assays based on hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which are critical for evaluating the antioxidant potential of chemical compounds. These methods include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), Cupric Reducing Antioxidant Power (CUPRAC), and Ferric Reducing Antioxidant Power (FRAP) assays. Such assays could be applicable to this compound, considering its structural properties that may exhibit antioxidant behavior (Munteanu & Apetrei, 2021).

Role in Anticancer and Antifungal Applications

The dual nature of certain benzimidazole compounds as both fungicides and potential anticancer agents suggests a similar research interest for this compound. Benzimidazoles like carbendazim have shown to inhibit proliferation of mammalian tumor cells, including drug-resistant cell lines, and have been considered for clinical trials in cancer treatment. This indicates that this compound could also be explored for its anticancer properties, given the shared benzimidazole core with these compounds (Goyal et al., 2018).

Mechanism of Action in Biological Systems

Understanding the mechanism of action of benzimidazole fungicides provides a basis for exploring the biological impacts of this compound. Benzimidazoles act by inhibiting microtubule assembly, a process essential for cell division, through binding to tubulin. This mechanism is crucial for the fungicidal properties of benzimidazoles and potentially offers insights into the effects of this compound on cellular functions, suggesting applications in research focused on cell proliferation and pathology (Davidse, 1986).

Toxicity and Environmental Impact

The toxicity and environmental impact of chemicals like this compound are crucial for determining their safety and potential industrial applications. Research on the ionic liquid 1-ethyl-3-methylimidazolium acetate highlights the importance of understanding the toxicological profiles of substances before their industrial use. These studies emphasize the need for comprehensive toxicity assessments, including human health and ecotoxicity evaluations, to ensure the environmental safety of new compounds (Ostadjoo et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzimidazole compounds, which 6-ethoxy-1-ethylbenzimidazole is a derivative of, are known to act as corrosion inhibitors for various metals . They form a protective film on the metal surface, reducing the rate of corrosion .

Mode of Action

Benzimidazoles generally protect metals from corrosion by forming a film on the metal surface . This film acts as a barrier, preventing the corrosive solution from coming into contact with the metal .

Biochemical Pathways

The corrosion inhibition process typically involves the formation of a protective film on the metal surface, which could involve various chemical reactions .

Result of Action

The primary result of the action of this compound is likely to be the reduction of corrosion rates of metals. By forming a protective film on the metal surface, it prevents the corrosive solution from coming into direct contact with the metal, thereby reducing the rate of corrosion .

Action Environment

The efficacy and stability of this compound, like other corrosion inhibitors, can be influenced by various environmental factors. These may include the concentration of the inhibitor, the temperature, the pH of the solution, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

Therefore, it is difficult to elaborate on the role of this product in biochemical reactions and identify the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

Therefore, it is challenging to detail the effects of this product on various types of cells and cellular processes .

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of 6-Ethoxy-1-ethylbenzimidazole over time in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Transport and Distribution

There is limited information available on how this compound is transported and distributed within cells and tissues .

Propiedades

IUPAC Name |

6-ethoxy-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-13-8-12-10-6-5-9(14-4-2)7-11(10)13/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBWAIFVLOIJSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716506 |

Source

|

| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-84-8 |

Source

|

| Record name | 1H-Benzimidazole, 6-ethoxy-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)